molecular formula C23H20ClN3O3 B298044 N-(2-chlorophenyl)-2-{4-[2-(phenylacetyl)carbohydrazonoyl]phenoxy}acetamide

N-(2-chlorophenyl)-2-{4-[2-(phenylacetyl)carbohydrazonoyl]phenoxy}acetamide

Cat. No. B298044
M. Wt: 421.9 g/mol
InChI Key: WWJFDCVOALVQPI-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-{4-[2-(phenylacetyl)carbohydrazonoyl]phenoxy}acetamide, also known as CPCA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPCA belongs to the class of N-acylhydrazones, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-{4-[2-(phenylacetyl)carbohydrazonoyl]phenoxy}acetamide involves the inhibition of various signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. N-(2-chlorophenyl)-2-{4-[2-(phenylacetyl)carbohydrazonoyl]phenoxy}acetamide has been shown to inhibit the Akt/mTOR signaling pathway, which is known to promote cancer cell growth and survival. N-(2-chlorophenyl)-2-{4-[2-(phenylacetyl)carbohydrazonoyl]phenoxy}acetamide also inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-(2-chlorophenyl)-2-{4-[2-(phenylacetyl)carbohydrazonoyl]phenoxy}acetamide has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-{4-[2-(phenylacetyl)carbohydrazonoyl]phenoxy}acetamide exhibits a wide range of biochemical and physiological effects, depending on the disease and cell type being studied. In cancer cells, N-(2-chlorophenyl)-2-{4-[2-(phenylacetyl)carbohydrazonoyl]phenoxy}acetamide induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and proliferation. In inflammation, N-(2-chlorophenyl)-2-{4-[2-(phenylacetyl)carbohydrazonoyl]phenoxy}acetamide inhibits the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurodegenerative disorders, N-(2-chlorophenyl)-2-{4-[2-(phenylacetyl)carbohydrazonoyl]phenoxy}acetamide protects neurons against oxidative stress and prevents neuronal death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chlorophenyl)-2-{4-[2-(phenylacetyl)carbohydrazonoyl]phenoxy}acetamide in lab experiments is its specificity towards cancer cells, inflammation, and neurodegenerative disorders. N-(2-chlorophenyl)-2-{4-[2-(phenylacetyl)carbohydrazonoyl]phenoxy}acetamide has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for therapeutic applications. However, one of the limitations of using N-(2-chlorophenyl)-2-{4-[2-(phenylacetyl)carbohydrazonoyl]phenoxy}acetamide in lab experiments is its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-(2-chlorophenyl)-2-{4-[2-(phenylacetyl)carbohydrazonoyl]phenoxy}acetamide. One of the areas of interest is the development of novel analogs of N-(2-chlorophenyl)-2-{4-[2-(phenylacetyl)carbohydrazonoyl]phenoxy}acetamide with improved solubility and efficacy. Another area of interest is the investigation of the potential synergistic effects of N-(2-chlorophenyl)-2-{4-[2-(phenylacetyl)carbohydrazonoyl]phenoxy}acetamide with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of N-(2-chlorophenyl)-2-{4-[2-(phenylacetyl)carbohydrazonoyl]phenoxy}acetamide in various diseases.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-{4-[2-(phenylacetyl)carbohydrazonoyl]phenoxy}acetamide involves the reaction of 2-chloroaniline with 4-(2-phenylacetyl)phenoxyacetic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure N-(2-chlorophenyl)-2-{4-[2-(phenylacetyl)carbohydrazonoyl]phenoxy}acetamide.

Scientific Research Applications

N-(2-chlorophenyl)-2-{4-[2-(phenylacetyl)carbohydrazonoyl]phenoxy}acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2-chlorophenyl)-2-{4-[2-(phenylacetyl)carbohydrazonoyl]phenoxy}acetamide has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer cells. N-(2-chlorophenyl)-2-{4-[2-(phenylacetyl)carbohydrazonoyl]phenoxy}acetamide has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disorders, N-(2-chlorophenyl)-2-{4-[2-(phenylacetyl)carbohydrazonoyl]phenoxy}acetamide has been shown to protect neurons against oxidative stress and prevent neuronal death.

properties

Product Name

N-(2-chlorophenyl)-2-{4-[2-(phenylacetyl)carbohydrazonoyl]phenoxy}acetamide

Molecular Formula

C23H20ClN3O3

Molecular Weight

421.9 g/mol

IUPAC Name

N-[(E)-[4-[2-(2-chloroanilino)-2-oxoethoxy]phenyl]methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C23H20ClN3O3/c24-20-8-4-5-9-21(20)26-23(29)16-30-19-12-10-18(11-13-19)15-25-27-22(28)14-17-6-2-1-3-7-17/h1-13,15H,14,16H2,(H,26,29)(H,27,28)/b25-15+

InChI Key

WWJFDCVOALVQPI-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl

SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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